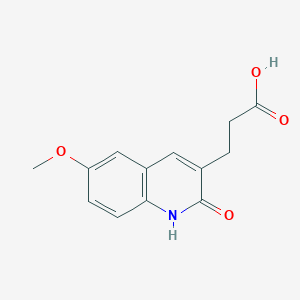

3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group attached at the 3rd position and a hydroxy group at the 2nd position of the quinoline ring. Additionally, there is a methoxy group at the 6th position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a carboxylic acid group (-COOH), a hydroxy group (-OH), and a methoxy group (-OCH3). The positions of these groups on the ring can significantly influence the compound’s chemical properties .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For instance, the carboxylic acid group could participate in esterification or amide formation reactions. The hydroxy group could be involved in ether formation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic. The compound might also exhibit polarity due to the presence of the hydroxy and methoxy groups .科学的研究の応用

Medicinal Chemistry and Drug Development

Heterocyclic compounds, including quinolines, play a crucial role in medicinal chemistry. Researchers have discovered that more than 90% of medicines containing heterocyclic compounds were developed after a thorough scientific understanding of their biological effects. Specifically, 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid has been investigated for its potential as an anticancer , anti-inflammatory , antifungal , antiallergic , antibacterial , anti-HIV , and antiviral agent . Its unique structure and functional groups make it an interesting candidate for drug design.

Antioxidant Properties

The presence of a quinoline ring and a hydroxy group in this compound suggests potential antioxidant activity. Antioxidants are essential for protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored the antioxidant capacity of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid, which could contribute to its therapeutic applications .

Metal Complexes and Coordination Chemistry

The synthesis of metal complexes with this compound has been investigated. Schiff bases derived from 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid have been used to form coordination complexes with various metal ions. These complexes exhibit diverse properties, including luminescence, catalytic activity, and potential biological effects .

Chalcone Derivatives and Biological Activity

Researchers have synthesized novel chalcone derivatives using 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid as a key precursor. These derivatives have been evaluated for their biological effects, including cell cycle regulation and protein expression. Understanding their impact on cell growth and proliferation is essential for drug discovery .

Dyestuff and Colorants

Quinoline-based compounds, including 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid, have applications in the dyestuff industry. Their unique structures allow for vibrant coloration, making them suitable for fabric dyes, ink formulations, and other colorant applications .

Corrosion Inhibition

The ability of 3-(2-hydroxy-6-methoxyquinolin-3-yl)propanoic acid to inhibit corrosion has been studied. Corrosion inhibitors are essential for protecting metals and alloys in various environments. By forming a protective layer on metal surfaces, this compound can prevent or reduce corrosion .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(6-methoxy-2-oxo-1H-quinolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-18-10-3-4-11-9(7-10)6-8(13(17)14-11)2-5-12(15)16/h3-4,6-7H,2,5H2,1H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTXBQWRASGBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxy-6-methoxyquinolin-3-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B6524593.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)

![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)

![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)

![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)

![6-(2H-1,3-benzodioxol-5-yl)-2-[(3,4-dichlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524686.png)